An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(3-Bromopropyl)-4-methylpyridine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(3-Bromopropyl)-4-methylpyridine
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed exploration of the predicted ¹H and ¹³C NMR spectra of 3-(3-Bromopropyl)-4-methylpyridine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. In the absence of direct experimental spectra in publicly available databases, this document provides a robust prediction and interpretation based on established NMR principles and spectral data from analogous structures. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives.
Introduction to NMR Spectroscopy in Drug Discovery and Development
In the landscape of contemporary drug discovery and development, the precise elucidation of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering a non-destructive and highly informative window into the atomic framework of molecules. Its ability to detail the chemical environment, connectivity, and spatial arrangement of atoms makes it an essential tool for chemists and pharmacologists.
The principles of NMR are rooted in the quantum mechanical property of nuclear spin. Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy states, and the specific frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus. This sensitivity is what allows chemists to differentiate between atoms in different parts of a molecule, providing a unique fingerprint of its structure.
For professionals in drug development, NMR is not merely a tool for structural confirmation. It is integral to:
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Structural Elucidation: Confirming the identity and structure of newly synthesized compounds.
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Purity Assessment: Identifying and quantifying impurities, including residual solvents and synthetic byproducts.
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Conformational Analysis: Determining the three-dimensional shape of molecules in solution, which is crucial for understanding drug-receptor interactions.
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Reaction Monitoring: Tracking the progress of chemical reactions in real-time.
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Metabolite Identification: Characterizing the metabolic fate of drug candidates.
This guide focuses on the application of ¹H and ¹³C NMR spectroscopy to 3-(3-Bromopropyl)-4-methylpyridine, providing a detailed, predictive analysis to aid researchers in their synthetic and analytical endeavors.
Molecular Structure of 3-(3-Bromopropyl)-4-methylpyridine
To facilitate the interpretation of the NMR spectra, it is essential to have a clear understanding of the molecular structure and the unique chemical environments of each atom.
Figure 1: Molecular structure of 3-(3-Bromopropyl)-4-methylpyridine with atom numbering for NMR assignments.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-2 | ~8.3 | Singlet (s) | - | 1H | Located ortho to the nitrogen atom, this proton is significantly deshielded. The adjacent C3 is fully substituted, so no coupling is observed. |
| H-5 | ~7.0 | Doublet (d) | ~5.0 | 1H | This proton is coupled to H-6. Its chemical shift is influenced by the methyl group at C4. |
| H-6 | ~8.4 | Doublet (d) | ~5.0 | 1H | Positioned ortho to the nitrogen, this proton is deshielded and coupled to H-5. |
| H-7 (CH₃) | ~2.3 | Singlet (s) | - | 3H | The methyl protons are on a carbon adjacent to the aromatic ring, resulting in a characteristic chemical shift. No adjacent protons lead to a singlet. |
| H-8 (CH₂) | ~2.8 | Triplet (t) | ~7.5 | 2H | These benzylic-like protons are deshielded by the pyridine ring and are coupled to the adjacent methylene protons (H-9). |
| H-9 (CH₂) | ~2.1 | Quintet (quint) | ~7.5 | 2H | This central methylene group is coupled to both the H-8 and H-10 protons. |
| H-10 (CH₂Br) | ~3.5 | Triplet (t) | ~7.5 | 2H | The electronegative bromine atom strongly deshields these protons, shifting them significantly downfield. They are coupled to the adjacent H-9 protons. |
Analysis and Interpretation:
The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The protons at positions 2 and 6, being ortho to the electron-withdrawing nitrogen atom, will appear at the lowest field (highest ppm values). The proton at C-2 will likely be a singlet due to the lack of an adjacent proton on C-3. The proton at C-6 will be a doublet due to coupling with the proton at C-5.
The aliphatic region will display signals for the methyl group and the three methylene groups of the bromopropyl chain. The methyl group at C-4 (H-7) will be a singlet, as is typical for methyl groups attached to an aromatic ring. The three methylene groups of the propyl chain will exhibit characteristic triplet-quintet-triplet patterns due to their coupling with adjacent methylene groups. The methylene group attached to the bromine atom (H-10) will be the most deshielded and appear furthest downfield in the aliphatic region.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the number of different carbon environments in the molecule. Proton-decoupled spectra are typically acquired, resulting in a single peak for each unique carbon atom.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~150 | This carbon, adjacent to the nitrogen, is significantly deshielded. |
| C-3 | ~138 | The attachment of the propyl group and its position relative to the nitrogen influence its chemical shift. |
| C-4 | ~147 | The presence of the methyl group and its position relative to the nitrogen lead to a downfield shift. |
| C-5 | ~123 | This carbon is expected to have a chemical shift typical for a β-carbon in a pyridine ring. |
| C-6 | ~149 | Similar to C-2, this carbon is deshielded due to its proximity to the nitrogen atom. |
| C-7 (CH₃) | ~18 | A typical chemical shift for a methyl group attached to an aromatic ring. |
| C-8 (CH₂) | ~30 | This benzylic-like carbon is slightly deshielded by the pyridine ring. |
| C-9 (CH₂) | ~32 | A standard chemical shift for a methylene carbon in an alkyl chain. |
| C-10 (CH₂Br) | ~33 | The electronegative bromine atom causes a downfield shift for this carbon. |
Analysis and Interpretation:
The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The five carbons of the pyridine ring will resonate in the aromatic region (typically 120-150 ppm), with the carbons directly bonded to the nitrogen (C-2 and C-6) appearing at the lowest field. The carbons of the propyl chain and the methyl group will appear in the aliphatic region (typically 10-60 ppm). The carbon attached to the bromine atom (C-10) will be the most deshielded among the aliphatic carbons.
Experimental Protocols
For researchers aiming to acquire experimental NMR data for 3-(3-Bromopropyl)-4-methylpyridine, the following protocols provide a robust starting point.
Sample Preparation
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Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for more polar compounds.
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Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended.
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Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0.00 ppm) for both ¹H and ¹³C NMR. Most commercially available deuterated solvents contain TMS.
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Sample Filtration: To ensure high-resolution spectra, it is advisable to filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.
CH2─CH2─CH2─Br